![molecular formula C11H21NO4 B14114285 4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can provide insights into various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid typically involves the incorporation of deuterium into the molecular structure. This can be achieved through various methods, including the use of deuterated reagents or solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Coupling Reactions: The deuterated precursors are then coupled using standard organic synthesis techniques, such as esterification or amidation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes and advanced purification techniques to meet the demand for high-purity deuterated compounds in research and development.
化学反应分析
Types of Reactions
4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, which can be used in further research or as intermediates in the synthesis of more complex molecules.
科学研究应用
4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in drug development to create deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for use in various industrial applications, such as nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism by which 4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid exerts its effects is primarily through the kinetic isotope effect. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in reaction rates and mechanisms. This property is exploited in various research applications to gain insights into molecular interactions and pathways.
相似化合物的比较
Similar Compounds
4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid: A similar compound with slight variations in the deuterium substitution pattern.
2,3,4,4,4-Pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid: Another deuterated analog with additional deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its specific deuterium substitution pattern, which can provide distinct advantages in certain research applications. For example, the compound’s stability and resistance to metabolic degradation make it valuable in drug development and metabolic studies.
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
4,4,4-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/i1D3,2D3,3D3 |
InChI 键 |
LRFZIPCTFBPFLX-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C(C(=O)O)NC(=O)OC(C)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


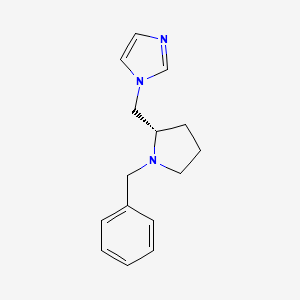

![disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14114223.png)
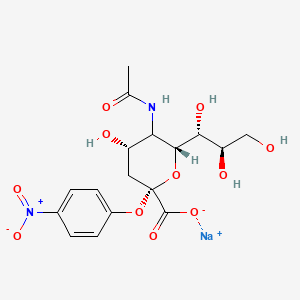

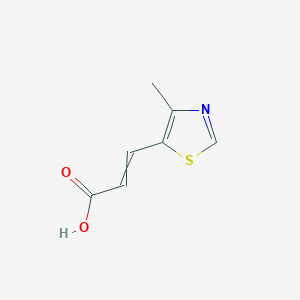
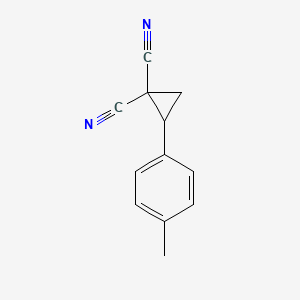

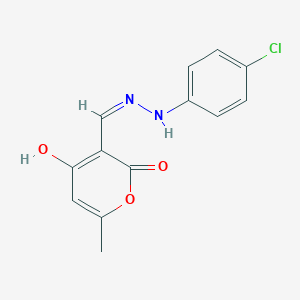
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)
![3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14114277.png)
